molecular formula C10H9NO3 B6285448 methyl 2-isocyanato-3-methylbenzoate CAS No. 100076-24-2

methyl 2-isocyanato-3-methylbenzoate

Cat. No.: B6285448
CAS No.: 100076-24-2
M. Wt: 191.2
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Description

Methyl 2-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isocyanato-3-methylbenzoate typically involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low levels to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form methyl 3-methylbenzoate and carbon dioxide.

    Polymerization: Can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.

Common Reagents and Conditions

    Amines: For nucleophilic substitution reactions, primary and secondary amines are commonly used.

    Water: For hydrolysis reactions, water or aqueous solutions are employed.

    Diols and Diamines: For polymerization reactions, diols and diamines are used under controlled conditions.

Major Products

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Methyl 3-methylbenzoate: Formed from hydrolysis.

    Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

Methyl 2-isocyanato-3-methylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity with polyols and polyamines.

Mechanism of Action

The mechanism of action of methyl 2-isocyanato-3-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various applications, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-isocyanatobenzoate: Similar in structure but lacks the methyl group at the 3-position.

    Methyl 4-isocyanatobenzoate: Has the isocyanate group at the 4-position instead of the 2-position.

    Ethyl 4-isocyanatobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-isocyanato-3-methylbenzoate is unique due to the presence of both the isocyanate and methyl groups on the benzene ring, which influences its reactivity and applications. The specific positioning of these groups allows for distinct chemical behavior compared to its analogs.

Properties

CAS No.

100076-24-2

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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